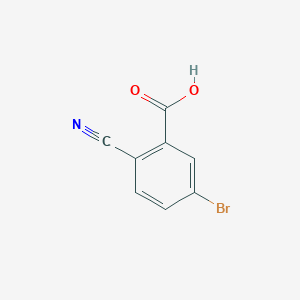

5-Bromo-2-cyanobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELBBGLIOALLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629974 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-28-9 | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-cyanobenzoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyanobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of modern antidiabetic drugs. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and notable applications. Detailed experimental protocols for its preparation via the Sandmeyer reaction are presented, along with a compilation of its spectral and physical data. Furthermore, this document elucidates the role of this compound as a crucial building block in the synthesis of SGLT2 inhibitors, offering valuable insights for researchers and professionals in drug development.

Introduction

This compound, with the chemical formula C₈H₄BrNO₂, is a halogenated aromatic nitrile and carboxylic acid. Its molecular structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety on a benzene ring, makes it a versatile reagent in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex organic molecules. Its primary significance lies in its role as a key intermediate in the production of pharmaceuticals, most notably a class of antidiabetic medications known as sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1][2]

Chemical and Physical Properties

This compound is typically an off-white solid powder.[3] The presence of the polar cyano and carboxylic acid groups suggests moderate solubility in polar organic solvents.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO₂ | [3] |

| Molecular Weight | 226.03 g/mol | [3] |

| Appearance | Off-white solid powder | [3] |

| Melting Point | 154-156 °C (for the related 5-Bromo-2-chlorobenzoic acid) | [4] |

| Boiling Point (Predicted) | 379.1 ± 32.0 °C | [5] |

| Density (Predicted) | 1.815 g/cm³ | [5] |

| Flash Point (Predicted) | 183.1 ± 25.1 °C | [5] |

| Solubility | Moderately soluble in polar solvents. | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-amino-5-bromobenzoic acid.[6][7] This multi-step process involves the diazotization of the amino group followed by cyanation using a copper(I) cyanide catalyst.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process:

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]

- 4. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

5-Bromo-2-cyanobenzoic acid CAS number

An In-depth Technical Guide to 5-Bromo-2-cyanobenzoic Acid

CAS Number: 1032231-28-9

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 1032231-28-9), a key organic compound for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, presents a representative synthetic protocol, and explores its significant role as a chemical intermediate in the pharmaceutical industry. A particular focus is placed on its application as a building block in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of drugs for managing type 2 diabetes and related cardiovascular conditions. The guide includes structured data tables, detailed experimental methodologies, and Graphviz diagrams to illustrate synthetic workflows and relevant biological signaling pathways, adhering to strict visualization and data presentation standards.

Introduction

This compound is an aromatic organic compound featuring a benzoic acid backbone substituted with a bromine atom at the 5-position and a cyano group at the 2-position.[1] The presence of these functional groups—a halogen (bromo), a strong electron-withdrawing nitrile (cyano), and a carboxylic acid—makes it a versatile and valuable intermediate in synthetic organic chemistry.[1] Its structural characteristics allow for a variety of chemical transformations, such as nucleophilic substitutions and coupling reactions.[1] While it has applications in the development of advanced materials like electronic chemicals and photoresists, its primary significance lies in its role as a crucial building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 1032231-28-9 | [1][3][4] |

| Molecular Formula | C₈H₄BrNO₂ | [1][4] |

| Molecular Weight | 226.03 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Bromo-2-carboxybenzonitrile, Benzoic acid, 5-bromo-2-cyano- | [1] |

| Appearance | Solid, Off-white powder | [1] |

| Purity | Typically ≥95% | [1][4] |

| Boiling Point (Predicted) | 379.1 ± 32.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |

| SMILES | C(O)(=O)C1=C(C#N)C=CC(Br)=C1 | [1] |

| InChI Key | HELBBGLIOALLAF-UHFFFAOYSA-N | [1][4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various organic transformations. A common and representative method is the Sandmeyer reaction, starting from an appropriately substituted aniline precursor, such as 2-amino-5-bromobenzoic acid. This process involves the conversion of the amino group into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles (the Sandmeyer reaction). It must be adapted and optimized by qualified personnel in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials:

-

2-amino-5-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN, optional, for complex stability)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromobenzoic acid in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C. The addition is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

The resulting solution contains the in-situ generated diazonium salt intermediate.

-

-

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide in water. A small amount of sodium cyanide may be added to aid in the solubility and stability of the CuCN complex.

-

Cool this cyanide solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Control the rate of addition to manage gas (N₂) evolution and maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an hour, then let it warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Step 3: Work-up and Purification

-

Acidify the reaction mixture with additional HCl to protonate the carboxylic acid and precipitate the crude product.

-

Filter the crude solid and wash with cold water.

-

Alternatively, extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Role in Drug Development and Discovery

This compound is a key building block for constructing more complex molecules. Its distinct functional groups provide reactive handles for medicinal chemists to elaborate upon, making it an important precursor for various APIs. Its utility is particularly noted in the synthesis of modern therapeutics targeting metabolic and cardiovascular diseases. A structurally similar compound, 5-bromo-2-chlorobenzoic acid, is an indispensable intermediate in the manufacturing of leading SGLT2 inhibitors like Dapagliflozin and Empagliflozin.[6][7][8] this compound serves a comparable role in the development of novel therapeutic agents.

Application Profile: Precursor to SGLT2 Inhibitors

The primary therapeutic application for intermediates like this compound is in the synthesis of SGLT2 inhibitors.

SGLT2 Inhibitor Mechanism of Action

Sodium-Glucose Cotransporter 2 (SGLT2) is a protein located in the proximal convoluted tubules of the kidneys, responsible for reabsorbing approximately 90% of the glucose filtered from the blood back into circulation.[9] SGLT2 inhibitors are a class of oral antihyperglycemic agents that selectively block this transporter.[10] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria).[9][10] This mechanism lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.[9]

Downstream Signaling and Cardiorenal Benefits

Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective effects.[10] These benefits are attributed to a complex network of downstream signaling pathways that are modulated following SGLT2 inhibition.

Key downstream effects include:

-

Reduction of Glucotoxicity and Oxidative Stress: Lowering blood glucose levels reduces the formation of advanced glycation end products (AGEs) and decreases oxidative stress.[11]

-

Inhibition of Inflammatory Pathways: SGLT2 inhibitors have been shown to suppress pro-inflammatory signaling pathways, notably by inhibiting the activation of NF-κB (Nuclear factor kappa B), which leads to a reduction in circulating inflammatory markers like interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).[11][12]

-

Activation of AMPK: Some studies suggest that SGLT2 inhibitors can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance and inflammation.[12][13]

-

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): By increasing sodium delivery to the macula densa in the kidney, these drugs can lead to the suppression of the RAAS, contributing to blood pressure reduction and other beneficial hemodynamic effects.[10][13]

Safety and Handling

As a chemical intermediate, this compound should be handled with care in a controlled laboratory or industrial environment.

-

Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[3]

-

Hazards: While specific toxicity data is limited, halogenated aromatic compounds can pose health risks. Avoid contact with skin and eyes, and prevent ingestion and inhalation.[1] Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound, identified by CAS number 1032231-28-9, is a strategically important chemical intermediate with significant value for the pharmaceutical and chemical industries. Its unique trifunctional structure makes it an ideal starting point for the synthesis of complex organic molecules, most notably as a precursor for SGLT2 inhibitors. Understanding its physicochemical properties, synthetic routes, and the biological pathways of the drugs it helps create is essential for researchers and developers working on the next generation of therapeutics for metabolic and cardiovascular diseases.

References

- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | CAS#:1032231-28-9 | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. SGLT2 Inhibitors: From Molecular Mechanisms to Clinical Outcomes in Cardiology and Diabetology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]

Solubility of 5-Bromo-2-cyanobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyanobenzoic acid is an organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its chemical structure, featuring a carboxylic acid, a nitrile group, and a bromine atom on a benzene ring, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides an overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for determining its solubility, enabling researchers to generate precise and reliable data for their specific applications.

Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to exhibit a range of solubilities in different organic solvents. The presence of the polar carboxylic acid and cyano groups suggests solubility in polar solvents. General literature describes it as having "moderate solubility in polar solvents".[1] The brominated phenyl ring, however, introduces a nonpolar character, which may confer some solubility in less polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in a range of common organic solvents. To address this, the following table is provided as a template for researchers to systematically record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

|---|---|---|---|

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| N,N-Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetonitrile | |||

| Tetrahydrofuran (THF) |

| Toluene | | | |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and relies on the accurate measurement of mass.[2][3]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Principle

A saturated solution of this compound is prepared by adding an excess of the solid to the solvent and allowing the mixture to reach equilibrium at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid residue is measured, from which the solubility can be calculated.[2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability of at least 0.1 mg)[7][8][9][10][11]

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks

-

Pipettes and pipette filler

-

Syringe filters (chemically resistant to the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

-

Spatula

-

Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves[12][13][14][15]

Safety Precautions

-

Always work in a well-ventilated fume hood.[14]

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used to understand their specific hazards.[16][17][18][19]

-

Avoid inhalation of dust and solvent vapors.

-

Handle flammable organic solvents away from ignition sources.[13][14]

-

Dispose of all chemical waste according to institutional and local regulations.[15]

Detailed Procedure

-

Preparation:

-

Set the thermostatic shaker water bath to the desired experimental temperature (e.g., 25 °C). Allow the temperature to stabilize.

-

Label glass vials for each solvent to be tested.

-

-

Sample Preparation:

-

Add an excess amount of this compound to each labeled vial. An excess is crucial to ensure a saturated solution is formed. A good starting point is to add enough solid so that a noticeable amount remains undissolved at equilibrium.

-

-

Equilibration:

-

Add a known volume of the selected organic solvent (e.g., 10 mL) to each vial containing the solid.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker water bath and begin agitation.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[3]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed in the water bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 5 mL) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Evaporation and Drying:

-

Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

Dry the residue to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible.

-

-

Data Collection:

-

Record the final constant weight of the evaporation dish containing the dried solute.

-

Calculations

-

Mass of Solute:

-

Mass of solute (g) = (Mass of evaporation dish + solute) - (Mass of empty evaporation dish)

-

-

Solubility in g/100 mL:

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of filtrate (mL)) * 100

-

-

Molar Solubility in mol/L:

-

Molecular Weight of this compound (C₈H₄BrNO₂) = 226.03 g/mol

-

Molar Solubility (mol/L) = (Mass of solute (g) / Molecular Weight ( g/mol )) / (Volume of filtrate (L))

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

References

- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. munroscientific.co.uk [munroscientific.co.uk]

- 5. A thermostatic water bath for experimental studies in aqueous solutions [pubs.usgs.gov]

- 6. Thermostatic water bath for experimental studies in aqueous solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. Analytical Balances | Fisher Scientific [fishersci.com]

- 8. Analytical Balances | Sartorius [sartorius.com]

- 9. coleparmer.com [coleparmer.com]

- 10. scalesplus.com [scalesplus.com]

- 11. mt.com [mt.com]

- 12. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 13. Reducing Exposure to Hazardous Organic Solvents - Sentry Air Systems, Inc. [sentryair.com]

- 14. files.upei.ca [files.upei.ca]

- 15. simplesolvents.com [simplesolvents.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. capotchem.com [capotchem.com]

- 19. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Bromo-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-cyanobenzoic acid is a versatile trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceuticals and electronic materials. This guide provides a comprehensive overview of its core reactivity, the interplay of its functional groups—a carboxylic acid, a nitrile, and a bromo group on an aromatic ring—and its applications in synthetic chemistry. Detailed experimental protocols for key transformations, quantitative data on its properties, and an exploration of its role as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors are presented.

Introduction

This compound possesses a unique molecular architecture that makes it a valuable building block for the synthesis of complex organic molecules. The presence of three distinct functional groups on a benzene ring allows for a wide range of chemical modifications, offering multiple avenues for derivatization and molecular elaboration. The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the reactivity of the bromine atom, dictates the compound's chemical behavior and utility in various synthetic strategies. This guide aims to provide a detailed technical resource for professionals utilizing this compound in their research and development endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1032231-28-9 | [1] |

| Molecular Formula | C₈H₄BrNO₂ | [1] |

| Molecular Weight | 226.03 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 379.1 ± 32.0 °C at 760 mmHg | |

| Density | 1.8 ± 0.1 g/cm³ | |

| pKa (Predicted) | ~2.5 - 3.0* | |

| LogP | 1.91 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, cyano, and carboxyl groups. |

| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-150 ppm. The carbon of the cyano group will appear around δ 115-120 ppm, and the carboxylic acid carbonyl carbon will be significantly downfield, typically > δ 165 ppm. |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹)- Sharp C≡N stretch from the nitrile group (approx. 2220-2260 cm⁻¹)- Strong C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹)- C-Br stretch (in the fingerprint region, typically < 700 cm⁻¹) |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 225 and 227. Common fragmentation patterns would involve the loss of -OH (M-17), -COOH (M-45), and Br (M-79/81)[5][6]. |

Functional Groups and Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups:

-

Carboxylic Acid (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. The presence of the electron-withdrawing cyano group ortho to the carboxylic acid is expected to increase its acidity compared to benzoic acid[1].

-

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.

The relative positions of these groups on the aromatic ring influence their reactivity. The cyano and carboxylic acid groups are ortho to each other, leading to potential neighboring group participation or steric effects in certain reactions.

Experimental Protocols

The following are detailed methodologies for key synthetic transformations involving this compound. These protocols are based on general procedures for similar substrates and should be optimized for specific applications.

Synthesis of this compound

A common route to this compound involves the bromination of 2-cyanobenzoic acid or the cyanation of a dibromobenzoic acid derivative. A plausible synthetic pathway starts from 2-amino-5-bromobenzoic acid.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow from 2-amino-5-bromobenzoic acid.

Detailed Protocol (Sandmeyer Reaction):

-

Diazotization: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming a new C-C bond at the position of the bromine atom.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Acidify the aqueous layer with HCl to precipitate the product.

-

Filter the crude product and purify by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While the aromatic ring is generally deactivated towards nucleophilic attack, the presence of the strongly electron-withdrawing cyano group can facilitate SNAr reactions under forcing conditions, or if further activating groups are present on the ring. The bromo group can act as the leaving group.

Detailed Protocol (with an amine nucleophile):

-

In a sealed tube, combine this compound (1.0 eq), the amine nucleophile (2.0-3.0 eq), and a strong base (e.g., NaH or K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

-

Heat the mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and pour it into water.

-

Acidify the mixture with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by an appropriate method.

Role in Signaling Pathways: Precursor to PARP Inhibitors

This compound is a key starting material for the synthesis of several PARP inhibitors, a class of targeted cancer therapies. PARP enzymes, particularly PARP1, are crucial components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs)[5].

The PARP1 Signaling Pathway in Base Excision Repair:

When an SSB occurs, PARP1 is recruited to the site of damage. Upon binding to the damaged DNA, PARP1 undergoes a conformational change that activates its catalytic activity. Activated PARP1 utilizes NAD⁺ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the DNA lesion. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair[5].

PARP inhibitors work by binding to the catalytic site of PARP1, preventing the synthesis of PAR. This "traps" PARP1 on the DNA at the site of the SSB. In normal cells, these trapped complexes can be repaired by other pathways. However, in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (due to BRCA1/2 mutations), the accumulation of these trapped PARP1-DNA complexes leads to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death through a process known as synthetic lethality[5].

Diagram of the PARP1 Signaling Pathway in Base Excision Repair:

Caption: The role of PARP1 in base excision repair and the mechanism of PARP inhibitors.

Conclusion

This compound is a highly functionalized and reactive intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. Its three distinct functional groups offer a rich platform for a variety of chemical transformations, including cross-coupling and nucleophilic substitution reactions. A comprehensive understanding of its reactivity, guided by the quantitative data and experimental protocols provided in this guide, is crucial for its effective utilization in complex synthetic endeavors. Its role as a key building block for PARP inhibitors highlights its importance in modern drug discovery and development.

References

- 1. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2-CYANOBENZOIC ACID | 3839-22-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Analysis of 5-Bromo-2-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-cyanobenzoic acid. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar solid organic compounds.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | 1H | Ar-H |

| ~8.0 - 8.2 | dd | 1H | Ar-H |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| >10 | br s | 1H | COOH |

Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~165 | Quaternary | C OOH |

| ~138 | Aromatic CH | Ar-C H |

| ~135 | Aromatic CH | Ar-C H |

| ~132 | Aromatic Quaternary | Ar-C -Br |

| ~130 | Aromatic CH | Ar-C H |

| ~125 | Aromatic Quaternary | Ar-C -CN |

| ~118 | Quaternary | C N |

| ~115 | Aromatic Quaternary | Ar-C -COOH |

Solvent: DMSO-d₆. Predictions are based on the analysis of substituted benzoic acids and nitriles.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~2230 | C≡N | Stretching (Nitrile) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| ~1600, ~1475 | C=C | Stretching (Aromatic ring) |

| ~1300 | C-O | Stretching (Carboxylic acid) |

| ~850 - 750 | C-H | Out-of-plane bending (Aromatic) |

| ~700 - 550 | C-Br | Stretching |

Sample preparation: KBr pellet or ATR.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| 225/227 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 208/210 | [M-OH]⁺ | Loss of hydroxyl radical |

| 180/182 | [M-COOH]⁺ | Loss of carboxyl group |

| 102 | [M-Br-CN]⁺ | Fragment ion |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[5]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).

KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) for a Solid Sample

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.[6][7] The sample is then heated under high vacuum to induce volatilization.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.[6][7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Mandatory Visualization

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Safety and Handling of 5-Bromo-2-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling 5-Bromo-2-cyanobenzoic acid. All personnel handling this chemical must be adequately trained in laboratory safety procedures.

Introduction

This compound (CAS No. 1032231-28-9) is a substituted aromatic carboxylic acid that serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and electronic materials.[1] Its molecular structure, featuring a bromine atom, a cyano group, and a carboxylic acid moiety, imparts specific reactivity that makes it a valuable building block. However, these functional groups also necessitate careful handling due to the compound's potential hazards. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following information is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Signal Word: Warning [2]

Pictogram: [2]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Safety and Physical Data

The following tables summarize the available quantitative data for this compound. This information has been compiled from various supplier and chemical database sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1032231-28-9 | [2][3] |

| Molecular Formula | C₈H₄BrNO₂ | [2][4] |

| Molecular Weight | 226.03 g/mol | [5] |

| Appearance | Solid, Off-white powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | [6] |

| Flash Point | Not available | |

| Autoignition Temperature | Not available | |

| Solubility | Moderately soluble in polar solvents | [4] |

Table 2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | Not available | ||

| LD50 (Dermal) | Not available | ||

| LC50 (Inhalation) | Not available |

Note: The absence of specific toxicological data underscores the need for cautious handling and the prevention of exposure.

Experimental Protocols: Safe Handling and Disposal

Due to the hazardous nature of this compound, strict adherence to established laboratory protocols is essential. The following are generalized procedures for handling this and similar hazardous solid organic acids.

General Handling Protocol

-

Hazard Assessment: Before any new procedure, conduct a thorough risk assessment.[7] Review the Safety Data Sheet and this guide.[8]

-

Engineering Controls: All work with this compound powder must be conducted in a properly functioning certified laboratory chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Eye Protection: Chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.[11][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Inspect gloves for any signs of degradation or punctures before use.[7][9]

-

Body Protection: A fully buttoned, long-sleeved lab coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn.[10][11]

-

Footwear: Closed-toe shoes must be worn at all times in the laboratory.[11]

-

-

Dispensing: When weighing and dispensing the solid, do so in a fume hood to minimize the inhalation of dust. Use appropriate tools (e.g., spatulas) and avoid creating dust clouds.

-

Solution Preparation: When preparing solutions, always add the acid to the solvent slowly and with stirring.[9] This is particularly important for exothermic dissolution processes.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9] Do not consume food or drink in the laboratory.[2]

Spill Response Protocol

In the event of a spill, follow these procedures. Distinguish between minor and major spills based on the quantity and location of the spill and the associated hazards.

-

Immediate Actions:

-

For Minor Spills (Solid Powder):

-

Ensure you are wearing the appropriate PPE as described in section 4.1.[15]

-

Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.[15][16] Do not use combustible materials like paper towels to absorb the initial spill.

-

Carefully sweep the absorbed material into a designated hazardous waste container.[15] Avoid generating dust.

-

Decontaminate the spill area with a suitable solvent (e.g., as recommended in the SDS), followed by a thorough cleaning with soap and water.[14]

-

Collect all cleanup materials in a sealed, properly labeled hazardous waste container.[13]

-

-

For Spills on Personnel:

-

Immediately remove contaminated clothing.[13]

-

Flush the affected skin area with copious amounts of water for at least 15 minutes using an emergency shower.[13]

-

If the chemical comes into contact with the eyes, flush with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2]

-

Seek immediate medical attention after any exposure.[13]

-

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect all solid waste (including contaminated consumables) in a clearly labeled, sealed, and compatible hazardous waste container.[17]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[17]

-

Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[17]

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[18] For brominated aromatic compounds, incineration at a licensed hazardous waste facility is a common disposal method.[19]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety and handling workflows.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require stringent safety protocols. As a solid, it poses risks of irritation to the skin, eyes, and respiratory system, and is harmful if ingested. The lack of comprehensive toxicological data necessitates a conservative approach to handling, emphasizing the consistent use of engineering controls and appropriate personal protective equipment. By following the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always prioritize safety and consult the official Safety Data Sheet for the most current and comprehensive information.

References

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. CAS 1032231-28-9: this compound | CymitQuimica [cymitquimica.com]

- 5. 1032231-28-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:1032231-28-9 | Chemsrc [chemsrc.com]

- 7. media.tamus.edu [media.tamus.edu]

- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. sams-solutions.com [sams-solutions.com]

- 12. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 16. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 18. ehs.washington.edu [ehs.washington.edu]

- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

The Role of 5-Bromo-2-cyanobenzoic Acid in the Development of Potent PARP Inhibitors

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

5-Bromo-2-cyanobenzoic acid (C₈H₄BrNO₂) is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a bromine atom—provides multiple reactive sites for elaboration into complex molecular architectures.[1] The presence of an electron-withdrawing cyano group enhances the acidity of the carboxylic acid, while the bromine atom is amenable to a wide range of cross-coupling reactions.[1] These characteristics make it a strategic intermediate in the synthesis of pharmacologically active compounds, particularly in the field of oncology. This guide details the application of this compound and its structural motifs in the synthesis and mechanism of action of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the therapeutic agent Talazoparib.

Core Application: Synthesis of Phthalazinone-Based PARP Inhibitors

The chemical framework derived from this compound is central to the pharmacophore of a class of highly potent PARP inhibitors characterized by a phthalazinone scaffold. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand breaks (SSBs) in DNA. By inhibiting PARP, the repair of these SSBs is prevented.

In tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[2][3][4] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs.[2] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[3][5]

Talazoparib (BMN 673): A Case Study

Talazoparib is a highly potent, orally bioavailable PARP1/2 inhibitor approved for the treatment of patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[5][6] The core structure of Talazoparib is a tetrahydropyridophthalazinone, a derivative of the phthalazinone scaffold that can be conceptually derived from a cyanobenzoic acid precursor. Talazoparib exhibits a dual mechanism of action: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on DNA at the site of damage.[6][7][8] This trapping of the PARP-DNA complex is a highly cytotoxic event that is particularly effective in killing BRCA-mutated cancer cells.[8]

Quantitative Biological Data

The potency of Talazoparib has been extensively characterized through enzymatic and cell-based assays. The following table summarizes key quantitative data for its activity.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| Talazoparib | PARP1 | Enzyme Inhibition (Kᵢ) | 1.2 nM | - | [9] |

| PARP2 | Enzyme Inhibition (Kᵢ) | 0.87 nM | - | [9] | |

| PARP | Whole-Cell PARylation | 2.51 nM (EC₅₀) | - | [9] | |

| - | Cell Proliferation | 0.3 nM (EC₅₀) | MX-1 (BRCA1 mutant) | [9] | |

| - | Cell Proliferation | 5 nM (EC₅₀) | Capan-1 (BRCA2 mutant) | [9] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel therapeutic agents. Below are representative protocols for the synthesis of a key phthalazinone intermediate and for the biological evaluation of PARP inhibition.

Protocol 1: Synthesis of a 4-substituted-Phthalazin-1(2H)-one Intermediate

This protocol describes a general, two-step method for synthesizing a phthalazinone core from a 2-cyanobenzoic acid derivative, which is conceptually analogous to this compound.

Step 1: Synthesis of 2-formyl-5-bromobenzoic acid This initial step involves the conversion of the cyano group to an aldehyde, which is a necessary precursor for the subsequent cyclization. While multiple methods exist, a common approach involves reduction of a related ester or nitrile.

Step 2: Cyclization with Hydrazine to form 7-Bromo-2,3-dihydrophthalazin-1(4H)-one This is the key ring-forming reaction to create the phthalazinone scaffold.

-

Materials: 2-formyl-5-bromobenzoic acid, hydrazine hydrate (N₂H₄·H₂O), ethanol.

-

Procedure:

-

To a solution of 2-formyl-5-bromobenzoic acid (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.5 to 2 equivalents).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any unreacted hydrazine.

-

If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phthalazinone derivative.

-

Protocol 2: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PARP1 enzyme.

-

Materials: Recombinant human PARP1 enzyme, 96-well FlashPlates™, Z-buffer (25mM Hepes, 12.5 mM MgCl₂, 50mM KCl, 1 mM DTT, 10% Glycerol, 0.001% NP-40, pH 7.4), ³H-NAD⁺ (nicotinamide adenine dinucleotide), biotinylated-histones, streptavidin-coated plates, test compound (e.g., Talazoparib).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final assay concentrations may range from 0.01 µM to 10 µM.

-

In a 96-well plate, add the PARP1 enzyme, biotinylated-histones (as a substrate for PARylation), and the appropriate concentration of the test compound dissolved in Z-buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

-

Initiate the enzymatic reaction by adding ³H-NAD⁺ to each well. This radiolabeled NAD⁺ will be incorporated into poly(ADP-ribose) chains by the active PARP1 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

-

Stop the reaction by adding a potent PARP inhibitor at a high concentration (e.g., 100 µM Olaparib) or by using a strong acid.

-

Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated-histones, now carrying the radiolabeled PAR chains, will bind to the streptavidin.

-

Wash the plate to remove unincorporated ³H-NAD⁺.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the PARP1 activity.

-

Plot the measured activity against the logarithm of the test compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

-

Visualizations: Pathways and Workflows

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway from a substituted cyanobenzoic acid to a functionalized phthalazinone core, representative of the initial steps in the synthesis of complex PARP inhibitors.

Caption: Generalized synthetic workflow for a PARP inhibitor core.

PARP1/BRCA Signaling Pathway

This diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.

Caption: PARP/BRCA synthetic lethality signaling pathway.

Conclusion

This compound and its related structural motifs are highly valuable precursors in medicinal chemistry for the development of targeted cancer therapeutics. Its application in the synthesis of the potent PARP1/2 inhibitor Talazoparib highlights its strategic importance. The ability to leverage this building block to construct complex heterocyclic systems like the phthalazinone core has been instrumental in creating drugs that exploit specific cancer cell vulnerabilities, such as defects in the DNA damage response. For drug development professionals, understanding the chemistry of such intermediates and the biology of their ultimate targets is essential for designing the next generation of effective and selective medicines.

References

- 1. Simultaneous Targeting of PARP1 and RAD52 Triggers Dual Synthetic Lethality in BRCA-Deficient Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Talazoparib - Wikipedia [en.wikipedia.org]

- 7. cdn.pfizer.com [cdn.pfizer.com]

- 8. bioengineer.org [bioengineer.org]

- 9. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromo-2-cyanobenzoic Acid Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 5-Bromo-2-cyanobenzoic acid and its related derivatives has positioned them as crucial building blocks in the development of a diverse range of biologically active molecules. From groundbreaking treatments for metabolic diseases to potent next-generation insecticides, this chemical scaffold is at the heart of significant advancements in both medicine and agriculture. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of key derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

SGLT2 Inhibitors for Diabetes and Cardiovascular Disease

A prominent application of this compound derivatives, particularly 5-Bromo-2-chlorobenzoic acid, is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1][2][3] These drugs have revolutionized the management of type 2 diabetes and have shown significant benefits in treating heart failure and chronic kidney disease.[3][4][5] Dapagliflozin is a prime example of a highly successful SGLT2 inhibitor synthesized from a 5-bromo-2-chlorobenzoic acid precursor.[4][6][7][8]

Mechanism of Action of SGLT2 Inhibitors

SGLT2 is a protein predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[9][10] SGLT2 inhibitors competitively block this transporter, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in patients with hyperglycemia.[9][11] This mechanism is independent of insulin secretion and sensitivity.[10] Beyond glycemic control, the natriuretic and diuretic effects of SGLT2 inhibition contribute to a reduction in blood pressure and intraglomerular pressure, providing cardiovascular and renal protection.[6][11]

Experimental Protocol: Synthesis of Dapagliflozin Intermediate

The synthesis of Dapagliflozin often involves the preparation of the key intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone from 5-bromo-2-chlorobenzoic acid.[6][9]

Materials:

-

5-bromo-2-chlorobenzoic acid

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Ethoxybenzene

-

Methanol

Procedure: [6]

-

Suspend 5-bromo-2-chlorobenzoic acid (450 g) in dichloromethane (2.25 L) and add a catalytic amount of dimethylformamide (0.74 ml).

-

Slowly add oxalyl chloride (180.3 ml) at 15–30°C. Stir the reaction mixture at 20–30°C until the starting material is consumed (monitored by HPLC).

-

Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.

-

In a separate reactor, add aluminum chloride (267.6 g) to dichloromethane (900 ml).

-

Cool the mixture to below 5°C and slowly add ethoxybenzene (256.1 ml).

-

Further cool the mixture to below -5°C.

-

Dissolve the crude 5-bromo-2-chlorobenzoyl chloride (485 g) in dichloromethane (900 ml) and add this solution slowly to the aluminum chloride/ethoxybenzene mixture, maintaining the temperature below -5°C.

-

Stir the reaction mixture below -5°C until completion.

-

The reaction is quenched and worked up to isolate the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate.

This intermediate is then further elaborated through several steps, including condensation with a protected gluconolactone, to yield dapagliflozin.[4][7][8]

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

The inhibitory activity of compounds on SGLT2 can be assessed using a cell-based fluorescent glucose uptake assay.[12]

Materials:

-

Human kidney proximal tubule cell line (e.g., HK-2)

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)

-

Test compounds (e.g., Dapagliflozin as a positive control)

-

Cell culture medium and buffers

Procedure: [12]

-

Culture HK-2 cells in 96-well plates to confluence.

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period.

-

Add 2-NBDG to the wells and incubate to allow for glucose uptake.

-

Terminate the uptake by washing the cells with a cold, sodium-free buffer.

-

Lyse the cells and measure the intracellular fluorescence intensity using a microplate reader.

-

Calculate the percentage inhibition of glucose uptake at each compound concentration relative to the vehicle control and determine the IC50 value.

Cyanoanthranilic Diamide Insecticides

Derivatives of 2-amino-5-cyanobenzoic acid are pivotal intermediates in the synthesis of cyanoanthranilic diamide insecticides, such as cyantraniliprole.[10][13][14] These insecticides exhibit broad-spectrum activity against a variety of chewing and sucking insect pests.[10][15]

Mechanism of Action of Cyanoanthranilic Diamides

Cyanoanthranilic diamides act as potent activators of insect ryanodine receptors (RyRs).[10][16] RyRs are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in muscle contraction.[16] The binding of these insecticides to insect RyRs locks the channels in an open state, leading to an uncontrolled release of calcium from internal stores.[10] This disruption of calcium homeostasis results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[16] A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts.[16]

Quantitative Data: Insecticidal Activity of Cyantraniliprole

The efficacy of cyantraniliprole against various insect pests has been quantified through toxicological studies.

| Insect Species | Assay Type | Value | Unit | Reference |

| Apis mellifera (Honey Bee) Larvae | Acute LD50 | 0.047 | µ g/larva | [11] |

| Apis mellifera (Honey Bee) Larvae | Chronic LD50 | 0.064 | µ g/larva | [11] |

| Spodoptera littoralis (Cotton Leafworm) | LC50 | 8.17 | mg/L | [17] |

| Agrotis ipsilon (Black Cutworm) | LC50 | 0.33 | mg/L | [17] |

| Tribolium confusum (Confused Flour Beetle) | LC50 | Varies by exposure time | mg/L | [15] |

Experimental Protocol: Synthesis of Cyantraniliprole

The synthesis of cyantraniliprole involves the coupling of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-cyano-N,3-dimethylbenzamide.[2][13]

Materials: [13]

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

Acetonitrile

-

Thionyl chloride

-

2-amino-5-cyano-N,3-dimethylbenzamide

-

3-Picoline

Procedure: [13]

-

Charge a reaction flask with acetonitrile (150.0 ml) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (50.0 g).

-

Slowly add thionyl chloride (27.5 g) while maintaining the temperature below 35°C.

-

Heat the reaction mixture to 75–80°C and stir for 3.0–3.5 hours to form the acid chloride.

-

After completion, cool the reaction mass to 25–30°C.

-

In a separate flask, charge 2-amino-5-cyano-N,3-dimethylbenzamide (32.8 g) and acetonitrile (150.0 ml).

-

Add 3-picoline (30.73 g) and stir for 10–15 minutes at 25–35°C.

-

Cool this mixture to 0–5°C.

-

Slowly add the prepared acid chloride solution to the amine solution over 1.5–2.0 hours, maintaining the temperature between 0–5°C.

-

After the addition is complete, stir the reaction mixture, and then process it to isolate the crude cyantraniliprole, which can be further purified by recrystallization.

Potential for PARP Inhibitor Development

While less directly established in the literature, the this compound scaffold holds potential for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. The carboxamide group, which can be derived from the cyano and carboxylic acid functionalities, is a common feature in many PARP inhibitors.

Mechanism of Action of PARP Inhibitors

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, SSBs accumulate and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs results in cell death. This concept is known as synthetic lethality.

Experimental and Synthetic Workflow

The development of novel derivatives from this compound follows a structured workflow from initial synthesis to biological evaluation.

Conclusion

This compound and its derivatives are demonstrably valuable scaffolds in the design and synthesis of high-impact molecules for the pharmaceutical and agrochemical industries. The successful development of SGLT2 inhibitors and cyanoanthranilic diamide insecticides underscores the chemical tractability and biological relevance of this core structure. Future research into derivatives of this compound could unlock further therapeutic and commercial potential, particularly in areas such as oncology with the development of novel PARP inhibitors. The detailed methodologies and mechanistic insights provided in this guide aim to support and accelerate such research endeavors.

References

- 1. worthe-it.co.za [worthe-it.co.za]

- 2. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. public.pensoft.net [public.pensoft.net]

- 5. Protocol and rationale for a randomized controlled SGLT2 inhibitor trial in paediatric and young adult populations with chronic kidney disease: DOUBLE PRO-TECT Alport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 8. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]

- 9. CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents [patents.google.com]

- 10. Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of acute and chronic toxicity of cyantraniliprole and sulfoxaflor on honey bee (Apis mellifera) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2023095161A1 - An improved process for the preparation of crystalline form-a of cyantraniliprole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Lethal and Sublethal Effects of Cyantraniliprole on the Biology and Metabolic Enzyme Activities of Two Lepidopteran Pests, Spodoptera littoralis and Agrotis ipsilon, and A Generalist Predator, Chrysoperla carnea (Neuroptera: Chrysopidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Bromo-2-cyanobenzoic Acid in the Synthesis of Advanced Electronic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of next-generation electronic devices with enhanced performance, efficiency, and novel form factors has led to intensive research into advanced organic materials. Within this landscape, 5-Bromo-2-cyanobenzoic acid has emerged as a pivotal precursor for the synthesis of a variety of functional molecules tailored for electronic applications. Its unique trifunctional molecular architecture—featuring a carboxylic acid, a cyano group, and a bromine atom on a benzene ring—offers a versatile platform for synthetic chemists to construct complex organic semiconductors. This technical guide elucidates the role of this compound in the synthesis of cutting-edge electronic materials, with a focus on its application in Organic Light-Emitting Diodes (OLEDs), particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters.

Core Properties and Synthetic Versatility

This compound's utility in electronic materials synthesis stems from the distinct reactivity of its functional groups. The bromine atom serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of electron-donating or other functional moieties to build up a larger conjugated system. The electron-withdrawing cyano (-CN) group, in conjunction with the carboxylic acid (-COOH) or its derivatives, plays a crucial role in tuning the electronic properties of the final molecule, particularly its Lowest Unoccupied Molecular Orbital (LUMO) energy level.

The general synthetic strategy involves the initial modification of the carboxylic acid group, often to a more synthetically versatile functional group like a nitrile, followed by the use of the bromine atom for constructing the target electronic material.

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

One of the most promising applications of materials derived from this compound is in the development of TADF emitters for OLEDs. TADF materials enable OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. The key to designing efficient TADF emitters lies in achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state. This is typically realized in molecules with a distinct donor-acceptor (D-A) architecture.

Derivatives of this compound are excellent candidates for the acceptor core of TADF emitters. The strong electron-withdrawing nature of the cyano group helps to create a significant charge transfer character in the excited state when combined with a suitable electron-donating group.

Hypothetical Synthesis of a TADF Emitter from this compound

A plausible synthetic pathway to a TADF emitter, leveraging this compound as the starting material, is outlined below. This hypothetical example illustrates the strategic use of the molecule's functional groups.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-cyanobenzonitrile from this compound

This protocol describes a two-step conversion of the carboxylic acid to a nitrile, a common transformation to create a more versatile building block for electronic materials.

Step 1: Synthesis of 5-Bromo-2-cyanobenzamide

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in thionyl chloride (5.0 eq).

-